N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
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Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also displayed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, particularly its potential as an anti-cancer agent, and summarizes relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN5O2, with a molecular weight of approximately 393.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets due to its unique structural attributes.
Research indicates that this compound exhibits significant kinase inhibitory activity , targeting enzymes crucial in cell signaling pathways. Notably, it has shown efficacy against several kinases involved in cancer progression, including:
- Aurora Kinase
- FLT3
- JAK2
These kinases play pivotal roles in cell division and survival, making them attractive targets for cancer therapy.
Anticancer Potential
Several studies have focused on the anticancer properties of this compound. In vitro assays using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The following table summarizes key findings from recent studies:
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (Breast) | 15 | Aurora kinase inhibition | |
A549 (Lung) | 20 | FLT3 inhibition | |
K562 (Leukemia) | 10 | JAK2 inhibition |
These results indicate that the compound has a promising profile as a potential anti-cancer agent.
Case Studies
Case Study 1: Inhibition of Cancer Cell Growth
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against breast cancer cells. The compound was found to significantly inhibit cell growth at low concentrations (IC50 = 15 µM), suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Kinase Selectivity
Another study focused on the selectivity profile of the compound against various kinases. Using a panel of kinase assays, it was determined that the compound preferentially inhibited Aurora kinase over other kinases tested, highlighting its potential for targeted cancer therapy .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWXXFXNVQCPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.